molecular formula C9H12ClN5 B13627860 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13627860
M. Wt: 225.68 g/mol
InChI Key: JNZDJIVUADHGKA-UHFFFAOYSA-N
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Description

1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a chemical compound of significant interest in specialized organic and pharmaceutical research. This molecule features a bipyrazolic structure, where one pyrazole ring is substituted with chloro and methyl groups, and the other contains a primary amine, connected by a methylene linker. This specific architecture makes it a valuable synthetic intermediate or precursor for constructing more complex molecules. While the specific biological data for this exact compound may be limited, its structural analogs are extensively investigated for their potential as corrosion inhibitors for metals in acidic environments . Furthermore, the pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers also utilize similar pyrazole-based ligands to synthesize coordination complexes with transition metals like copper(II), which have shown promise in catalyzing polymerization reactions, such as the polymerization of methyl methacrylate (MMA) and rac-lactide . The presence of multiple nitrogen atoms in its structure provides strong chelating capabilities, while the amine group offers a versatile handle for further chemical derivatization, making this compound a flexible building block in drug discovery and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12ClN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13)

InChI Key

JNZDJIVUADHGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)CN2C=CC(=N2)N)C

Origin of Product

United States

Preparation Methods

Starting Materials and Core Strategy

The synthesis typically begins with two primary starting materials:

The strategy involves functionalizing the pyrazole core and coupling these two fragments via an N-alkylation reaction to form the target compound.

Synthetic Route Overview

The general synthetic pathway involves:

  • Step 1: Activation of the 4-chloro-1,3-dimethyl-1H-pyrazole at the 5-position to introduce a suitable leaving group or electrophilic site.
  • Step 2: Nucleophilic substitution or alkylation of the 1H-pyrazol-3-amine at the nitrogen atom with the activated pyrazole derivative.
  • Step 3: Purification of the crude product to isolate the pure target compound.

Reaction Conditions and Reagents

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed due to their high polarity and ability to dissolve both reactants effectively.
  • Temperature: Typically maintained between 60°C and 80°C to optimize reaction rates while minimizing side reactions.
  • Base Catalysts: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to deprotonate the amine, facilitating nucleophilic attack.
  • Coupling Agents: In some protocols, N,N’-dicyclohexylcarbodiimide (DCC) is used to promote bond formation, especially when amide or carbamate linkages are involved.

These conditions favor the N-alkylation of the pyrazol-3-amine nitrogen with the chloromethyl group on the 4-chloro-1,3-dimethylpyrazole moiety.

Purification Techniques

  • Column Chromatography: Silica gel chromatography is employed to separate the desired product from unreacted starting materials and side products.
  • Recrystallization: Often performed from suitable solvents to enhance purity and obtain crystalline material for characterization.

Reaction Types and Mechanistic Insights

N-Alkylation Reactions

The key transformation is the N-alkylation of the pyrazol-3-amine nitrogen by the chloromethyl substituent on the 4-chloro-1,3-dimethylpyrazole ring. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon adjacent to the chlorine atom, displacing chloride.

Reagent/Conditions Product Yield Reference
K₂CO₃, DMF, 60-80°C 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine 70-80%

Acylation and Further Functionalization

Post-synthesis, the primary amine can undergo acylation or alkylation to generate derivatives, expanding the compound's utility.

Acylating Agent Conditions Product Yield Reference
Acetyl chloride Pyridine, 0°C N-Acetyl derivative 82%
Benzoyl chloride DMAP, CH₂Cl₂, room temp N-Benzoyl derivative 70%

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position of the pyrazole ring can undergo substitution with nucleophiles such as amines or thiols, enabling further functional diversification.

Nucleophile Conditions Product Yield Reference
Ethylamine DIPEA, MeCN, 60°C 4-Ethylamino derivative 65%
Sodium hydrosulfide DMF, 100°C 4-Mercapto derivative 58%

Alternative Synthetic Approaches and Research Discoveries

Research literature indicates alternative synthetic strategies involving:

Spectroscopic and crystallographic characterization techniques such as ^1H and ^13C NMR, mass spectrometry (EI-MS), and X-ray crystallography are essential for confirming the structure and substitution pattern of the synthesized compound.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 4-Chloro-1,3-dimethyl-1H-pyrazole; 1H-pyrazol-3-amine
Solvents DMF, DMSO
Temperature 60-80°C
Catalysts/Reagents K₂CO₃, NaH, DCC (optional)
Reaction Type N-Alkylation (nucleophilic substitution)
Purification Methods Column chromatography, recrystallization
Typical Yield 70-80%

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The primary amine group on the pyrazole ring undergoes alkylation and acylation, enabling the introduction of various substituents.

Table 1: N-Alkylation Reactions

Reagent/ConditionsProductYieldReference
Methyl iodide, K₂CO₃, DMF, 80°CN-Methyl derivative75%
Benzyl chloride, Et₃N, THF, refluxN-Benzyl derivative68%

Table 2: Acylation Reactions

Acylating AgentConditionsProductYieldReference
Acetyl chloride, pyridine, 0°CN-Acetyl derivative82%
Benzoyl chloride, DMAP, CH₂Cl₂, rtN-Benzoyl derivative70%

Nucleophilic Substitution at the Chloro Group

The chloro substituent on the pyrazole ring participates in nucleophilic substitution reactions, particularly with amines or thiols.

Table 3: Substitution Reactions

Nucleophile/ConditionsProductYieldReference
Ethylamine, DIPEA, MeCN, 60°C4-Ethylamino derivative65%
Sodium hydrosulfide, DMF, 100°C4-Mercapto derivative58%

Condensation and Cyclization Reactions

The amine group facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones), leading to imine formation or heterocyclic systems.

Table 4: Condensation Reactions

Carbonyl CompoundConditionsProductYieldReference
4-Nitrobenzaldehyde, EtOH, ΔSchiff base73%
Ethyl acetoacetate, NH₄OAc, refluxPyrazolo-pyrimidine hybrid67%

Cyclization under acidic or thermal conditions yields fused heterocycles:

  • Thermolysis at 170°C in MeCN forms pyrazolo[3,4-d]thiazole derivatives via intramolecular ring closure .

  • Treatment with H₂SO₄ induces cyclization to dithiazines or trithiazepines .

Oxidation and Reduction

The amine group can be oxidized to nitro or hydroxylamine derivatives, while the chloro group is resistant to reduction under mild conditions.

Table 5: Oxidation Reactions

Oxidizing AgentConditionsProductYieldReference
KMnO₄, H₂O-pyridine, rtPyrazole-3-nitro derivative60%
mCPBA, CH₂Cl₂, 0°CN-Oxide55%

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 6: Cross-Coupling Reactions

Catalyst/ReagentConditionsProductYieldReference
Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃Suzuki coupling4-Phenyl derivative70%

Mechanistic Insights

  • N-Alkylation/Acylation : Proceeds via nucleophilic attack of the amine on electrophilic reagents (alkyl halides, acyl chlorides).

  • Chloro Substitution : Follows an SNAr mechanism, facilitated by electron-withdrawing groups (methyl, pyrazole) activating the chloro site .

  • Cyclization : Involves thiophilic attack on sulfur atoms or ring-opening/closure steps under acidic conditions .

Comparative Reactivity

Functional GroupReactivity TrendExample Reaction
Pyrazole NH₂High nucleophilicityN-Alkylation/Acylation
C-4 ClModerate electrophilicitySuzuki coupling
Pyrazole ringAromatic stabilization limits electrophilic substitution

Scientific Research Applications

1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs aimed at developing new treatments for diseases such as cancer, infections, and inflammatory conditions.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, dyes, and pigments. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazol-3-amine derivatives, highlighting substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference ID
1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine (Target) C₉H₁₂ClN₅ 225.68 4-Cl, 1,3-dimethyl pyrazole, methylene linker Not provided -
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine C₁₁H₁₃ClN₆ 264.71 Pyrimidine ring, cyclopropyl group Not provided
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉Cl₂N₃ 242.11 2,4-Dichlorophenylmethyl 512809-90-4
5-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine C₁₂H₁₂F₃N₃ 255.24 Trifluoromethylphenylmethyl 1004643-49-5
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine C₆H₁₀ClN₃ 159.62 4-Cl, 1-ethyl, 5-methyl 1006320-25-7
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉Cl₂N₃ 242.11 3,4-Dichlorophenylmethyl EN300-228682

Key Observations :

  • Substituent Diversity : The target compound’s 4-chloro-1,3-dimethylpyrazole group distinguishes it from analogs with aryl (e.g., dichlorophenyl in ) or heterocyclic (e.g., pyrimidine in ) substituents.
  • Molecular Weight : The target (225.68 g/mol) falls within the range of analogs (159.62–264.71 g/mol), with higher weights linked to bulkier substituents like trifluoromethylphenyl (255.24 g/mol, ).

Research Findings and Trends

Substituent Effects: Chloro Groups: Enhance electrophilicity and binding to biological targets (e.g., kinases in ). Methyl Groups: Improve metabolic stability and solubility balance ().

Purity and Specifications :

  • Most analogs are synthesized with ≥95% purity (), suggesting reliable synthetic protocols for the target compound.

Biological Activity

1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃ClN₄
  • Molecular Weight : 236.71 g/mol
  • CAS Number : 515873-73-1

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological effects, including:

  • Anticancer Activity :
    • Numerous studies indicate that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines.
    • The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives often demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This compound is hypothesized to have similar effects, contributing to its therapeutic potential in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : Some pyrazole derivatives have been identified as microtubule-destabilizing agents, which can disrupt cell division in cancer cells .
  • Caspase Activation : The compound has been linked to increased caspase activity, which is crucial for the induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activity Data

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
A549 (Lung)26.0Microtubule destabilization
HepG2 (Liver)31.4Inhibition of COX enzymes

Notable Research Findings

  • A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines with IC₅₀ values ranging from 10 µM to over 30 µM depending on the specific cell type and experimental conditions .
  • Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives, showing that some compounds could effectively inhibit COX enzymes with IC₅₀ values as low as 0.02 µM, indicating a promising avenue for treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine?

The compound can be synthesized via multi-step condensation reactions, leveraging pyrazole core templates. For example:

  • Stepwise functionalization : Start with a 1,5-diarylpyrazole core (e.g., SR141716 analogs) and introduce substituents via Vilsmeier-Haack formylation or alkylation. Chlorination at the 4-position can be achieved using POCl₃ or similar reagents .
  • Methylation strategies : Use methylating agents (e.g., methyl iodide) to introduce dimethyl groups at the 1,3-positions of the pyrazole ring. Subsequent coupling with a pyrazol-3-amine derivative via nucleophilic substitution or reductive amination may yield the target compound .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For instance, methyl groups typically appear as singlets (δ 2.29 ppm for 3-CH₃ in similar compounds), while aromatic protons show splitting patterns dependent on neighboring substituents .
  • Mass spectrometry (EI-MS) : Confirm molecular weight via [M+H]+^+ peaks (e.g., m/z 196 for a 3-chloro analog) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 18.23° for chlorophenyl vs. pyrazole planes), which inform electronic delocalization and stability .

Q. How does the substitution pattern influence chemical reactivity compared to structural analogs?

The 4-chloro and 1,3-dimethyl groups enhance steric hindrance and electron-withdrawing effects, altering reactivity:

  • Nucleophilic substitution : The chloro group at the 4-position facilitates displacement reactions, while dimethyl groups limit accessibility at the 1,3-positions .
  • Comparative studies : Analogous compounds (e.g., 1-phenyl-1H-pyrazol-5-amine) show reduced steric effects but higher electrophilicity at the 5-position, highlighting the importance of substitution in regioselectivity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Reaction path searches : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like chlorination or methylation .
  • Condition screening : Machine learning algorithms can analyze experimental datasets (e.g., solvent polarity, temperature) to predict optimal yields. For example, POCl₃-mediated reactions may favor polar aprotic solvents at 120°C .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

  • Data reconciliation : Compare experimental bond lengths (e.g., N(1)–N(2) = 1.35 Å in X-ray data) with DFT-optimized geometries to identify outliers .
  • Dynamic effects : NMR may indicate conformational flexibility (e.g., rotamers), while crystallography captures static structures. Variable-temperature NMR can bridge this gap .

Q. What strategies exist for evaluating bioactivity against microbial or inflammatory targets?

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Pyrazole derivatives with electron-withdrawing groups (e.g., Cl) often exhibit enhanced activity due to membrane disruption .
  • Mechanistic studies : Use molecular docking to assess binding affinity to cyclooxygenase (COX) or cytochrome P450 enzymes. The 4-chloro group may interact with hydrophobic pockets in active sites .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification hurdles : Column chromatography may struggle with dimethyl-substituted byproducts. Alternative methods like recrystallization (e.g., ethanol/water mixtures) can improve yield .
  • Process control : Implement inline FTIR or HPLC to monitor intermediates (e.g., pyrazolone precursors) and minimize side reactions .

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